molecular formula C16H17BrN2O2S B14911110 5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione

5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B14911110
M. Wt: 381.3 g/mol
InChI Key: LMZWOFXLNSVSBG-UVTDQMKNSA-N
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Description

5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a bromobenzylidene group, a piperidinylmethyl group, and a thiazolidine-2,4-dione core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidine-2,4-dione Core: This step involves the reaction of thiourea with chloroacetic acid to form the thiazolidine-2,4-dione ring.

    Introduction of the Piperidinylmethyl Group: The thiazolidine-2,4-dione core is then reacted with piperidine and formaldehyde to introduce the piperidinylmethyl group.

    Addition of the Bromobenzylidene Group: Finally, the compound is reacted with 3-bromobenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzylidene group to a benzyl group.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or modulate receptor activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.

    5-(3-Methylbenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione: Similar structure but with a methyl group instead of bromine.

    5-(3-Nitrobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione: Similar structure but with a nitro group instead of bromine.

Uniqueness

The presence of the bromobenzylidene group in 5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione imparts unique chemical and biological properties

Properties

Molecular Formula

C16H17BrN2O2S

Molecular Weight

381.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H17BrN2O2S/c17-13-6-4-5-12(9-13)10-14-15(20)19(16(21)22-14)11-18-7-2-1-3-8-18/h4-6,9-10H,1-3,7-8,11H2/b14-10-

InChI Key

LMZWOFXLNSVSBG-UVTDQMKNSA-N

Isomeric SMILES

C1CCN(CC1)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=O

Canonical SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=O

Origin of Product

United States

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